molecular formula C24H29F3N6O2 B8541234 Piperazine,1-[6-[3-(3-methylbutyl)-2-oxo-1-imidazolidinyl]-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]-

Piperazine,1-[6-[3-(3-methylbutyl)-2-oxo-1-imidazolidinyl]-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]-

Cat. No.: B8541234
M. Wt: 490.5 g/mol
InChI Key: BKJHTLBJQZUJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine,1-[6-[3-(3-methylbutyl)-2-oxo-1-imidazolidinyl]-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]- is a useful research compound. Its molecular formula is C24H29F3N6O2 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine,1-[6-[3-(3-methylbutyl)-2-oxo-1-imidazolidinyl]-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine,1-[6-[3-(3-methylbutyl)-2-oxo-1-imidazolidinyl]-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H29F3N6O2

Molecular Weight

490.5 g/mol

IUPAC Name

1-(3-methylbutyl)-3-[6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazin-3-yl]imidazolidin-2-one

InChI

InChI=1S/C24H29F3N6O2/c1-17(2)9-10-32-15-16-33(23(32)35)21-8-7-20(28-29-21)30-11-13-31(14-12-30)22(34)18-5-3-4-6-19(18)24(25,26)27/h3-8,17H,9-16H2,1-2H3

InChI Key

BKJHTLBJQZUJJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCN(C1=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-{6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}imidazolidin-2-one (0.080 g, 0.180 mmol), sodium hydride in 60% mineral oil (0.0035 g, 0.150 mmol) in DMF (10 mL) was stirred at room temperature for 30 minutes. 1-Iodo-3-methylbutane (0.0376 g, 0.190 mmol) was added and the mixture was stirred at 60° C. for 24 hours, followed by the dilution with 50 mL of water, and then extracted with ethyl acetate (100 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The title compound was obtained as a pale yellow solid in 32% yield (0.028 mg) after column chromatography purification. 1H NMR (300 MHz, CDCl3) δ 8.45 (d, J=9.9 Hz, 1H), 7.71 (d, J=7.8 Hz, 1H), 7.48-7.65 (m, 2H), 7.32 (d, J=7.5 Hz, 1H), 6.98 (d, J=9.9 Hz, 1H), 3.82-4.12 (m, 4H), 3.42-3.64 (m, 6H), 3.24-3.34 (m, 4H), 1.38-1.66 (m, 3H), 0.92 (d, J=6.5 Hz, 6H). 13C NMR (75 MHz, CDCl3) δ 167.8, 157.3, 150.5, 134.8, 132.6, 129.7, 127.5, 127.1, 125.8, 122.1, 120.4, 116.6, 46.8, 46.3, 45.9, 42.5, 42.1, 41.5, 36.5, 26.1, 22.8. MS (ES+) m/z 491 (M+1).
Name
1-{6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}imidazolidin-2-one
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.0035 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.0376 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
32%

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